molecular formula C16H20N4OS2 B2914296 1-(1,2,5-Thiadiazol-3-yl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine CAS No. 2097864-79-2

1-(1,2,5-Thiadiazol-3-yl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine

Cat. No. B2914296
M. Wt: 348.48
InChI Key: MUOPWQSSCJCFDN-UHFFFAOYSA-N
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Description

The compound is a piperazine derivative with a 1,2,5-thiadiazol-3-yl group and a thiophen-2-yl cyclopentanecarbonyl group attached. Piperazine derivatives are often used in medicinal chemistry due to their bioactive properties . Thiadiazole and thiophene are sulfur-containing heterocycles that are also commonly found in bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, a 1,2,5-thiadiazol-3-yl group, and a thiophen-2-yl cyclopentanecarbonyl group. The presence of these groups would likely confer specific physical and chemical properties to the compound .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperazine ring, the 1,2,5-thiadiazol-3-yl group, and the thiophen-2-yl cyclopentanecarbonyl group. These groups could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could confer basicity, while the sulfur atoms in the 1,2,5-thiadiazol-3-yl and thiophen-2-yl groups could influence its electronic properties .

Scientific Research Applications

Synthesis and Biological Activities

Research into thiadiazole derivatives, including structures similar to 1-(1,2,5-Thiadiazol-3-yl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine, has revealed their potential in various biological activities. For instance, novel 1,3,4-thiadiazole amide compounds containing piperazine have been synthesized, showing inhibitory effects on Xanthomonas campestris pv. oryzae, indicating their potential as agricultural antimicrobial agents (Xia, 2015).

Antimicrobial and Antifungal Applications

Several studies have synthesized and evaluated thiadiazole derivatives for antimicrobial and antifungal activities. For example, novel 5-Phenyl-5H-thiazolo[4,3-b][1,3,4]thiadiazole systems exhibited antimicrobial properties against a range of pathogens, highlighting their potential as therapeutic agents against infections (Hamama et al., 2017).

Anticancer Evaluation

Thiadiazole derivatives, including those with piperazine structures, have been evaluated for their anticancer activities. A series of polyfunctional substituted 1,3-thiazoles, especially those with a piperazine substituent, showed promising results against various cancer cell lines, indicating their potential in cancer therapy (Turov, 2020).

Antimycobacterial Agents

The development of hybrid molecules incorporating 1,3,4-thiadiazole and piperazine fused with quinazoline derivatives demonstrated significant in vitro antimycobacterial activity. This suggests their use as potential agents in the fight against Mycobacterium tuberculosis infections (Patel & Rohit, 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential bioactive properties .

properties

IUPAC Name

[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS2/c21-15(16(5-1-2-6-16)13-4-3-11-22-13)20-9-7-19(8-10-20)14-12-17-23-18-14/h3-4,11-12H,1-2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOPWQSSCJCFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCN(CC3)C4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,2,5-Thiadiazol-3-yl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine

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